N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide
Description
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a tert-butyl group at the para position and a sulfonamide functional group bearing both benzyl and ethyl substituents on the nitrogen atom. Sulfonamides are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The synthesis of such compounds typically involves the reaction of sulfonyl chlorides with amines under basic conditions, as exemplified by protocols described in , where tert-butyl-containing sulfonamides are prepared via arylsulfonyl chloride and amino alcohol intermediates .
The structural uniqueness of this compound lies in the combination of bulky tert-butyl and flexible N-benzyl/N-ethyl groups, which may influence its solubility, steric interactions, and binding affinity in biological systems.
Properties
IUPAC Name |
N-benzyl-4-tert-butyl-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-5-20(15-16-9-7-6-8-10-16)23(21,22)18-13-11-17(12-14-18)19(2,3)4/h6-14H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMUWIKZIHSODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with N-benzyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The tertiary amine in the ethylbenzene sulfonamide group participates in alkylation/arylation under mild conditions. Key findings include:
- Benzylation : Reacts with benzyl chloride in dimethylformamide (DMF) at 80°C for 6 hours to form a quaternary ammonium derivative (yield: 78%) .
- Arylation : Couples with aryl halides (e.g., 4-bromotoluene) via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos, yielding N-aryl derivatives (65–82% yields) .
Table 1: Alkylation/Arylation Reaction Conditions
| Substrate | Reagent/Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl chloride | DMF, K₂CO₃ | 80°C, 6 h | 78 | |
| 4-Bromotoluene | Pd(OAc)₂/Xantphos, Cs₂CO₃ | Toluene, 110°C, 12 h | 82 | |
| Methyl iodide | CH₃CN, DIEA | RT, 24 h | 63 |
Hydrolysis of the Sulfonamide Group
The sulfonamide bond undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Concentrated HCl (6M) at reflux (100°C) cleaves the sulfonamide to yield 4-tert-butylbenzene sulfonic acid and N-ethylbenzylamine (reaction time: 8 h; yield: 91%) .
- Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 70°C produces sodium 4-tert-butylbenzene sulfonate (yield: 85%) .
Mechanistic Insight:
The reaction proceeds via nucleophilic attack by hydroxide or hydronium ions on the sulfur atom, leading to S–N bond cleavage .
Oxidation Reactions
The tert-butyl group and benzyl moiety are susceptible to oxidation:
- tert-Butyl Oxidation : Using KMnO₄ in H₂SO₄ at 60°C generates a keto-sulfonamide intermediate (yield: 54%) .
- Benzyl Group Oxidation : CrO₃ in acetic acid converts the benzyl group to a benzoic acid derivative (yield: 67%).
Table 2: Oxidation Reaction Parameters
Nucleophilic Substitution at the Sulfonamide Nitrogen
The sulfonamide nitrogen reacts with electrophiles:
- Acylation : Acetic anhydride in pyridine acetylates the amine, forming N-acetyl-N-benzyl-4-tert-butylbenzene sulfonamide (yield: 89%) .
- Sulfonation : Reacts with chlorosulfonic acid to introduce a second sulfonyl group (yield: 72%) .
Catalytic Coupling Reactions
The aromatic ring participates in cross-coupling:
- Suzuki-Miyaura Coupling : With 4-boronophenylacetic acid and Pd(PPh₃)₄, yields biaryl derivatives (yield: 68%) .
- Heck Reaction : With styrene and Pd(OAc)₂, forms vinylarene products (yield: 59%) .
Radical Reactions
Under UV light or initiators (e.g., AIBN), the compound undergoes:
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological properties:
- Anticancer Activity : Studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antimicrobial Properties : The presence of the benzo[d]thiazole moiety is associated with antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
A study conducted on analogs of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide demonstrated significant cytotoxic effects on breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that derivatives of this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide and related sulfonamides:
*Note: Bosentan Related Compound A shares a 4-tert-butyl benzene sulfonamide core but features a complex heterocyclic substituent on the nitrogen atom .
Biological Activity
N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzene ring with a sulfonamide group, which is known for its ability to interact with various biological targets. The synthesis typically involves reactions between sulfonyl chlorides and amines, resulting in the formation of sulfonamides through nucleophilic substitution mechanisms .
Biological Activity Overview
Sulfonamides, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Many sulfonamides inhibit bacterial growth by acting as competitive inhibitors of para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria . This mechanism is crucial in developing antibacterial agents against resistant strains.
- Carbonic Anhydrase Inhibition : Recent studies have shown that certain sulfonamide derivatives can inhibit carbonic anhydrases (CAs), which are important for various physiological processes. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects on human CA isoforms .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides can be influenced by their structural modifications. The SAR studies indicate that substituents on the benzene ring significantly affect potency and selectivity against different targets. For example, the presence of electron-withdrawing groups enhances inhibitory activity against specific CA isoforms .
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | hCA II | 80.3 | Potent inhibitor |
| Similar derivative | hCA IX | 29.0 | Higher selectivity |
Case Studies
- Antibacterial Efficacy : A study evaluating various sulfonamide derivatives, including those structurally related to this compound, demonstrated effective inhibition against multiple bacterial strains such as E. coli and B. cereus. The microdilution method revealed low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties .
- Inhibition of γ-secretase : Some derivatives have been reported to inhibit γ-secretase, an enzyme implicated in Alzheimer's disease pathology. This inhibition leads to reduced production of amyloid β-peptides, highlighting the potential therapeutic applications of these compounds in neurodegenerative disorders .
- NLRP3 Inflammasome Inhibition : Research has shown that certain sulfonamide analogues can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition may provide avenues for treating inflammatory diseases .
Q & A
Basic: What are the optimal synthetic routes for N-benzyl-4-tert-butyl-N-ethylbenzene-1-sulfonamide, and what methodological considerations ensure high yield?
Answer:
The synthesis typically involves sulfonylation of a benzyl-ethylamine intermediate with 4-tert-butylbenzenesulfonyl chloride. Key steps include:
- Coupling Reaction : Use of anhydrous dichloromethane (DCM) as a solvent to minimize hydrolysis .
- Catalysis : Triethylamine (TEA) as a base to neutralize HCl byproducts, enhancing reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires strict moisture control and stoichiometric precision (1:1.2 molar ratio of amine to sulfonyl chloride) .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural confirmation employs:
- X-ray Crystallography : Resolves bond angles and torsional strain. For example, crystallographic data for analogous sulfonamides show C–S bond lengths of 1.76–1.78 Å and S–N distances of 1.63 Å, consistent with sulfonamide geometry .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while tert-butyl groups show singlet peaks at δ 1.3–1.4 ppm .
- FT-IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹ .
Advanced: How can researchers resolve contradictions in NMR data for sulfonamide derivatives like this compound?
Answer:
Data discrepancies often arise from dynamic rotational isomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : Identifies coalescence temperatures for rotamers. For example, splitting of N-ethyl signals at low temperatures (<−40°C) confirms restricted rotation .
- Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict chemical shifts, aligning experimental and theoretical data .
- Crystallographic Cross-Validation : Compare experimental NMR with X-ray-derived torsion angles to rule out conformational artifacts .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound in drug discovery?
Answer:
SAR studies focus on:
- Functional Group Modifications : Substituting the benzyl or tert-butyl group alters steric bulk and hydrophobicity. For example, replacing tert-butyl with isopropyl reduces logP by ~0.5, impacting membrane permeability .
- Bioactivity Assays : Enzymatic inhibition assays (e.g., carbonic anhydrase) quantify IC₅₀ values. Parallel synthesis of analogs (e.g., nitro or acetyl derivatives) identifies pharmacophore requirements .
- Docking Studies : Molecular docking (AutoDock Vina) into target protein pockets (e.g., PTP1B) predicts binding modes. Electrostatic potential maps guide sulfonamide group optimization for hydrogen bonding .
Advanced: How can computational methods predict the stability of this compound under varying storage conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Assess degradation pathways (e.g., hydrolysis) by modeling interactions with water molecules at different temperatures (25–60°C).
- Thermogravimetric Analysis (TGA) : Experimental TGA data (e.g., decomposition onset at 180°C) validate simulations .
- Forced Degradation Studies : Exposure to UV light, acidic/basic conditions, and oxidants (H₂O₂) identifies labile sites. LC-MS traces degradation products, guiding storage recommendations (e.g., inert atmosphere, −20°C) .
Basic: What safety and handling protocols are critical for this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (dust).
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Storage : Airtight container under nitrogen, away from light and moisture. Stability data indicate >95% purity retention at −20°C for 12 months .
Advanced: How does the electronic environment of the sulfonamide group influence its reactivity?
Answer:
- Electron-Withdrawing Effects : The sulfonyl group deactivates the benzene ring, directing electrophilic substitution to the para position (Hammett σₚ value ~0.6) .
- Nucleophilic Attack : The sulfonamide nitrogen’s lone pair participates in resonance, reducing basicity (pKa ~10) and slowing alkylation reactions.
- Spectroscopic Probes : ¹⁵N NMR reveals deshielding effects (δ −280 to −300 ppm) correlated with electron density .
Basic: What analytical techniques quantify trace impurities in synthesized batches?
Answer:
- HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min. Detects impurities >0.1% .
- LC-HRMS : Identifies unknown impurities via exact mass (e.g., m/z 385.1543 for a diethylated byproduct) .
- Karl Fischer Titration : Measures residual water (<0.5% w/w) to ensure stability .
Advanced: How can researchers leverage this compound as a biochemical probe?
Answer:
- Fluorescent Labeling : Conjugation with dansyl chloride (λₑₓ 340 nm, λₑₘ 525 nm) enables cellular uptake tracking .
- Photoaffinity Probes : Introduce azide groups for click chemistry-based target identification in proteomic studies .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with proteins (ΔH, ΔS) to refine probe specificity .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution : Use of (S)-1-phenylethylamine derivatives as chiral auxiliaries (e.g., ee >98% via HPLC with Chiralpak AD-H column) .
- Catalytic Asymmetric Synthesis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) reduces racemization risks .
- Process Analytical Technology (PAT) : In-line FTIR monitors enantiomeric excess during continuous flow synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
